N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide
Description
The exact mass of the compound this compound is 466.0423918 g/mol and the complexity rating of the compound is 692. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-[2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5S2/c21-14-5-7-16(8-6-14)30(26,27)18(17-4-2-12-29-17)13-23-20(25)19(24)22-10-9-15-3-1-11-28-15/h1-8,11-12,18H,9-10,13H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINJJDOYRQVIHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide, often referred to as G856-4405, is a complex organic compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C22H20ClN2O4S
Molecular Weight: 442.92 g/mol
IUPAC Name: this compound
CAS Number: 896318-56-2
The compound features a thiophene ring, a furan moiety, and a sulfonamide group, contributing to its unique chemical reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to G856-4405 exhibit significant antimicrobial activity. The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition can lead to bacteriostatic effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
G856-4405 has also been investigated for its anticancer properties. Studies have shown that the compound can induce apoptosis in cancer cell lines by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins. The presence of the thiophene ring is believed to enhance its interaction with cellular targets involved in cancer progression .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition could provide therapeutic benefits in conditions characterized by chronic inflammation .
The biological activity of G856-4405 is largely attributed to its ability to interact with various molecular targets:
- Enzyme Binding: The sulfonamide moiety facilitates binding to active sites of target enzymes, inhibiting their function.
- Cellular Uptake: The furan and thiophene groups enhance lipophilicity, promoting cellular uptake and bioavailability.
- Signal Transduction Modulation: The compound may interfere with signaling pathways by modulating receptor activity or downstream effectors involved in cell proliferation and survival.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of G856-4405 against multiple bacterial strains. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting significant antibacterial activity .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Study 2: Anticancer Activity
In vitro assays on human cancer cell lines revealed that G856-4405 reduced cell viability by over 50% at concentrations of 10 µM within 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells, confirming its potential as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 8 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 12 |
Scientific Research Applications
Antiviral Activity
N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide has been included in various screening libraries aimed at identifying antiviral compounds. Its structural features suggest potential interactions with viral proteins or host cell pathways that could inhibit viral replication .
Cancer Research
Preliminary studies indicate that this compound may exhibit anti-cancer properties by modulating inflammatory responses or inhibiting specific tumor growth pathways. Its ability to interact with enzymes involved in cancer progression positions it as a candidate for further research in oncology .
Inflammatory Diseases
The compound's mechanism of action may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenases (COXs). This suggests its potential application in treating conditions characterized by chronic inflammation .
Case Study 1: Antiviral Screening
In a recent study, compounds similar to this compound were screened against various viral strains, demonstrating promising antiviral activity. The results indicated that modifications to the sulfonamide group could enhance efficacy against specific viruses .
Case Study 2: Anti-Cancer Efficacy
A study focused on the anti-cancer potential of related compounds revealed that this compound significantly inhibited cell proliferation in certain cancer cell lines. The compound's effectiveness was attributed to its ability to induce apoptosis and disrupt cell cycle progression .
Summary of Applications
| Application Area | Potential Uses | Current Research Status |
|---|---|---|
| Antiviral Activity | Inhibition of viral replication | Included in antiviral screening libraries |
| Cancer Research | Modulation of tumor growth | Positive preliminary results |
| Inflammatory Diseases | Treatment of chronic inflammatory conditions | Ongoing studies exploring mechanism of action |
Q & A
Q. What are the recommended synthetic routes for this compound, and what key reaction parameters influence yield?
Methodological Answer: The synthesis involves multi-step reactions, including sulfonylation, nucleophilic substitution, and amidation. Key steps include:
- Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with a thiophene-containing intermediate under anhydrous conditions (e.g., using dichloromethane as solvent) at 0–5°C to minimize side reactions .
- Amidation : Coupling the sulfonylated intermediate with a furan-ethylamine derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF at room temperature . Critical parameters include temperature control (<5°C during sulfonylation), stoichiometric ratios (1:1.2 for amine coupling), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should researchers characterize this compound to confirm its structural integrity?
Methodological Answer: A combination of spectroscopic and crystallographic methods is recommended:
- NMR Spectroscopy : Use - and -NMR to verify substituent integration and chemical shifts. For example, the thiophene protons typically resonate at δ 6.8–7.2 ppm, while the sulfonyl group deshields adjacent protons .
- X-ray Crystallography : Single-crystal analysis confirms stereochemistry and bond angles, as demonstrated in structurally analogous sulfonamide-thiophene derivatives .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z calculated for CHClNOS) .
Q. What safety protocols are essential when handling intermediates during synthesis?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with sulfonyl chlorides or amines .
- Ventilation : Perform reactions in a fume hood due to volatile solvents (e.g., DCM) and toxic gases (e.g., HCl released during sulfonylation) .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Advanced Research Questions
Q. What strategies can optimize the synthesis of this compound under flow chemistry conditions?
Methodological Answer: Flow chemistry enhances reproducibility and scalability:
- Reactor Design : Use a microfluidic reactor with precise temperature control (±1°C) to optimize exothermic steps (e.g., sulfonylation) .
- Residence Time Adjustment : For amidation, set residence time to 10–15 minutes to achieve >90% conversion, monitored via inline IR spectroscopy .
- Catalyst Immobilization : Employ immobilized coupling agents (e.g., polymer-supported EDC) to simplify purification and reduce waste .
Q. How can contradictory spectroscopic data be resolved when analyzing this compound?
Methodological Answer:
- Dynamic NMR Studies : Resolve overlapping signals caused by rotational isomerism (e.g., sulfonamide group) by acquiring spectra at elevated temperatures (50–60°C) .
- DFT Calculations : Compare experimental -NMR shifts with density functional theory (DFT)-predicted values to assign ambiguous carbons .
- 2D Correlation Spectroscopy (COSY, HSQC) : Use HSQC to correlate - signals for furan and thiophene moieties, eliminating misassignments .
Q. What methodologies are effective for studying the compound’s reactivity in heterocyclic substitution reactions?
Methodological Answer:
- Electrophilic Substitution : Investigate thiophene ring reactivity using bromine in acetic acid, monitoring regioselectivity via LC-MS .
- Nucleophilic Attack : React the sulfonyl group with Grignard reagents (e.g., MeMgBr) in THF at -78°C, followed by quenching with ammonium chloride .
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates under varying pH conditions (e.g., 4–9) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
